molecular formula C13H11N3O3S B2845648 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid CAS No. 343373-12-6

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid

Cat. No.: B2845648
CAS No.: 343373-12-6
M. Wt: 289.31
InChI Key: GXESVBHOCOACSO-UHFFFAOYSA-N
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Description

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid is a complex organic compound with the molecular formula C13H11N3O3S It is characterized by the presence of a nicotinic acid moiety linked to a pyridinyl ring through a sulfanyl group, with an acetylamino substituent on the pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid typically involves multi-step organic reactions. One common method starts with the acetylation of 6-amino-3-pyridinethiol to form 6-(acetylamino)-3-pyridinethiol. This intermediate is then subjected to a coupling reaction with 2-chloronicotinic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may interact with metal ions or other cofactors, affecting the function of metalloproteins. The nicotinic acid moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An amide derivative of nicotinic acid with similar biological activities.

    2-Chloronicotinic acid: Shares the nicotinic acid core but with a chlorine substituent.

    6-Amino-3-pyridinethiol: A precursor in the synthesis of the target compound.

Uniqueness

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and sulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8(17)16-11-5-4-9(7-15-11)20-12-10(13(18)19)3-2-6-14-12/h2-7H,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESVBHOCOACSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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